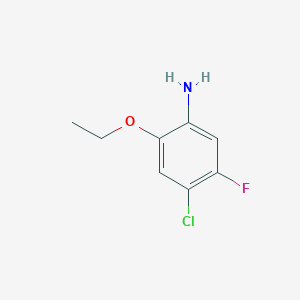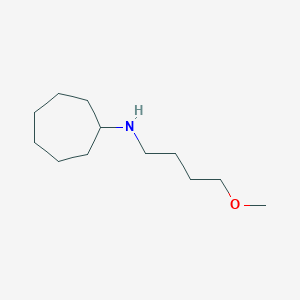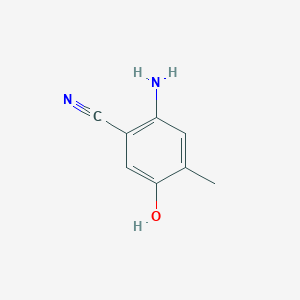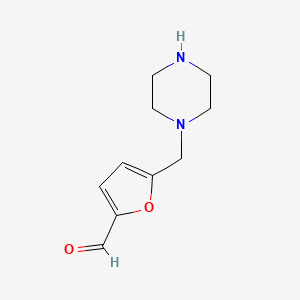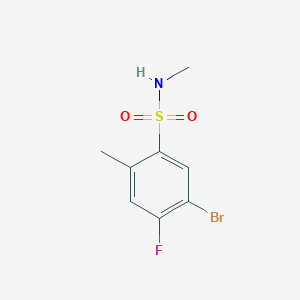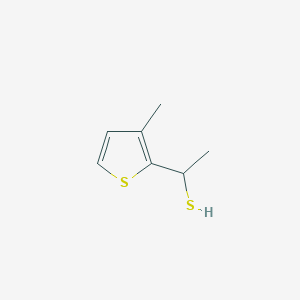
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 3-methylcyclopentylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
相似化合物的比较
Similar Compounds
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
Uniqueness
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties . Its cyclopentyl group and methyl substitutions on the pyridine ring differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets .
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-9-3-5-11(7-9)14-12-6-4-10(2)13-8-12/h4,6,8-9,11,14H,3,5,7H2,1-2H3 |
InChI 键 |
URVSAJWMKYBAKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)NC2=CN=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



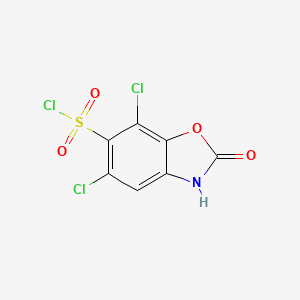
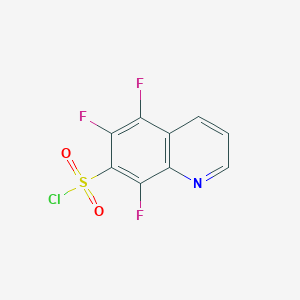
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
amine](/img/structure/B15272421.png)
